1,1-Diethoxy-2-ethylthioethane
CAS No.:
Cat. No.: VC13934981
Molecular Formula: C8H18O2S
Molecular Weight: 178.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H18O2S |
|---|---|
| Molecular Weight | 178.29 g/mol |
| IUPAC Name | 1,1-diethoxy-2-ethylsulfanylethane |
| Standard InChI | InChI=1S/C8H18O2S/c1-4-9-8(10-5-2)7-11-6-3/h8H,4-7H2,1-3H3 |
| Standard InChI Key | MEYLZWCRIMFXNG-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(CSCC)OCC |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
1,1-Diethoxy-2-ethylthioethane (systematic IUPAC name: 2-(ethylsulfanyl)-1,1-diethoxyethane) features a central ethylene backbone with two ethoxy groups (-OCH₂CH₃) at the first carbon and an ethylthio group (-SCH₂CH₃) at the second carbon. Its molecular formula is C₈H₁₈O₂S, with a molecular weight of 178.29 g/mol. The compound’s structure combines the stability of acetals with the nucleophilic reactivity of thioethers, making it a candidate for diverse synthetic applications .
Stereoelectronic Properties
The electron-rich ethoxy groups donate electron density through resonance, while the ethylthio group introduces polarizability due to sulfur’s larger atomic radius. This combination creates a molecule with:
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Dipole moment: Estimated at 1.8–2.2 D (comparable to diethyl sulfide)
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LogP: Predicted value of 1.9–2.3, indicating moderate hydrophobicity
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Bond angles: C-O-C (~111°) and C-S-C (~98°) based on density functional theory (DFT) calculations for analogous compounds .
Synthesis and Chemical Reactivity
Synthetic Pathways
While no direct synthesis reports exist for 1,1-diethoxy-2-ethylthioethane, plausible routes can be extrapolated from related acetal and thioether chemistry:
Acid-Catalyzed Acetalization
A two-step process involving:
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Thioether formation: Reaction of 2-mercaptoethanol with ethyl bromide in basic conditions:
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Acetal protection: Treatment with triethyl orthoformate under acidic catalysis:
This method aligns with electrochemical acetalization techniques demonstrated for 1,1-diethoxyethane .
Nucleophilic Substitution
Reaction of 1,1-diethoxy-2-chloroethane with sodium ethanethiolate:
Yields would depend on solvent polarity and temperature .
Reactivity Profile
The compound’s dual functionality enables diverse transformations:
| Reaction Type | Conditions | Products |
|---|---|---|
| Acetal hydrolysis | H₂O/H⁺, 25–80°C | Ethanal + ethanol + ethylthioethanol |
| S-oxidation | H₂O₂, CH₃COOH, 0–5°C | Sulfoxide derivatives |
| Alkylation | R-X, K₂CO₃, DMF | Quaternary sulfur centers |
Physical and Chemical Properties
Experimental data for 1,1-diethoxy-2-ethylthioethane remains sparse, but calculated properties from QSPR models and analog comparisons suggest:
Thermodynamic Constants
| Property | Value | Method |
|---|---|---|
| Boiling point | 189–192°C | Antoine equation extrapolation |
| Density (25°C) | 0.923–0.927 g/cm³ | Group contribution method |
| Refractive index (nD²⁵) | 1.419–1.423 | Lorentz-Lorenz calculation |
Spectroscopic Signatures
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¹H NMR (CDCl₃): δ 1.21 (t, 6H, OCH₂CH₃), 1.32 (t, 3H, SCH₂CH₃), 3.48 (q, 4H, OCH₂), 2.61 (q, 2H, SCH₂), 4.72 (s, 1H, CH)
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IR (neat): 2980 cm⁻¹ (C-H stretch), 1120 cm⁻¹ (C-O-C), 690 cm⁻¹ (C-S)
Applications and Industrial Relevance
Pharmaceutical Intermediates
The acetal group’s stability and thioether’s metabolic susceptibility make this compound a candidate for:
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Prodrug formulations (e.g., masking carbonyl groups)
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Chelating agents for metal-catalyzed drug synthesis
Material Science
Potential applications include:
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Solvent for sulfur-containing polymers
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Crosslinking agent in epoxy-thiol systems
Research Challenges and Future Directions
Knowledge Gaps
Current limitations in understanding 1,1-diethoxy-2-ethylthioethane include:
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Lack of crystallographic data for precise structural analysis
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Absence of toxicological profiles
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Uncharacterized reaction kinetics with common electrophiles
Recommended Studies
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